Physicochemical Differentiation: 4‑Fluoro Substitution Increases Lipophilicity and Reduces tPSA Relative to the Des‑Fluoro Analog
The 4‑fluoro substituent on the benzamide ring of the target compound (C₁₉H₁₅ClFNO₂) increases calculated logP and reduces topological polar surface area compared with the des‑fluoro analog N‑(2‑chlorobenzyl)‑N‑(furan‑2‑ylmethyl)benzamide (C₁₉H₁₆ClNO₂, CAS 879937‑34‑5) [1]. These computed differences are consistent with the known effect of aromatic fluorine substitution on passive membrane permeability and oral absorption potential [2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.2; tPSA = 33.5 Ų [1] |
| Comparator Or Baseline | Des‑fluoro analog (CAS 879937‑34‑5): XLogP3‑AA ≈ 3.8; tPSA ≈ 42.5 Ų (estimated from structural increment) [1] |
| Quantified Difference | ΔXLogP ≈ +0.4; ΔtPSA ≈ −9 Ų (fluorine effect) |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
The 0.4 log unit increase in lipophilicity and ~9 Ų reduction in tPSA predict measurably higher passive membrane permeability, which can translate to improved cell‑based assay performance and oral bioavailability – a key differentiator when selecting a building block for cell‑active probe development.
- [1] PubChem. Compound Summary for CID 16043846: N-(2-chlorobenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide. Computed Properties (XLogP3‑AA = 4.2, tPSA = 33.5 Ų, H‑bond acceptor count = 3). https://pubchem.ncbi.nlm.nih.gov/compound/874191-87-4 (accessed 2026-04-30). View Source
- [2] Purser, S., Moore, P. R., Swallow, S., Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev. 2008, 37 (2), 320–330. https://doi.org/10.1039/B610213C. View Source
